2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a multifaceted organic compound primarily used in chemical research and applications. Its unique structure, composed of thiazole and benzothiazole rings, lends itself to various chemical properties and reactions, making it a valuable molecule in multiple fields.
Mechanism of Action
Mode of Action
It has been suggested that it may interact with its targets through a process known as excited state intramolecular proton transfer (esipt), which results in a dual fluorescence emission .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. The exact pathways and their downstream effects are yet to be determined .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It has been reported that the compound exhibits good thermal and electrochemical stability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence properties may be affected by its environment .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit luminescent properties due to the presence of the benzo[d]thiazol-2-yl and 4-methyl-2-(o-tolyl)thiazol-5-yl groups . These properties suggest that it could interact with certain enzymes or proteins, potentially influencing biochemical reactions.
Cellular Effects
Given its luminescent properties, it could potentially influence cell function by interacting with cellular signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of nucleophilic substitution reactions. The initial step often involves the reaction of benzothiazole-2-thiol with a halogenated acetamide derivative under basic conditions, typically employing a polar aprotic solvent like dimethyl sulfoxide. The subsequent steps may include purification through recrystallization or chromatography to achieve a high-purity product.
Industrial Production Methods: Industrial production, if scaled, would require optimizing the synthetic route for yield and efficiency. Large-scale synthesis might involve batch reactors and continuous flow systems, coupled with stringent quality control processes to ensure consistency and purity. Common reagents would be sourced from industrial suppliers, and reaction conditions would be meticulously monitored to maintain safety and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide undergoes several types of reactions, including:
Oxidation: Often leading to the formation of sulfoxides or sulfones.
Reduction: Potentially yielding thiol derivatives or other reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions, which can modify its thiazole and benzothiazole rings.
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Commonly involves metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: : Diverse reagents ranging from alkyl halides for alkylation to acyl chlorides for acylation.
Sulfoxides and sulfones from oxidation.
Thiols and related derivatives from reduction.
Various substituted analogs from substitution reactions, potentially altering the pharmacological or chemical properties.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for developing more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate molecule in drug discovery programs, particularly for its ability to interact with specific biological pathways.
Industry: Utilized in materials science for developing novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Unique Characteristics: Compared to other thiazole and benzothiazole derivatives, 2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is notable for its dual thiazole-thiazole linkage, providing a unique framework for chemical reactions and biological interactions.
List of Similar Compounds:2-(Benzothiazol-2-ylthio)acetamide
2-(Thiazol-2-ylthio)acetamide
N-(4-Methyl-2-thiazolyl)methylacetamide
N-(o-Tolyl)thiazol-5-ylmethylacetamide
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS3/c1-13-7-3-4-8-15(13)20-23-14(2)18(27-20)11-22-19(25)12-26-21-24-16-9-5-6-10-17(16)28-21/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLKQZPHAQJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CSC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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